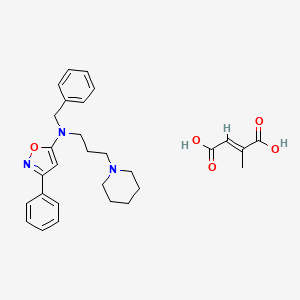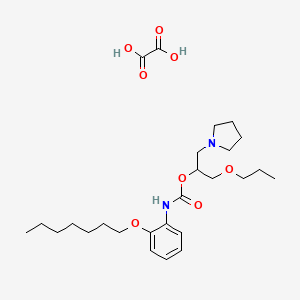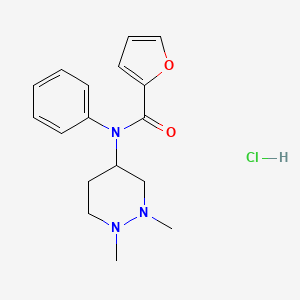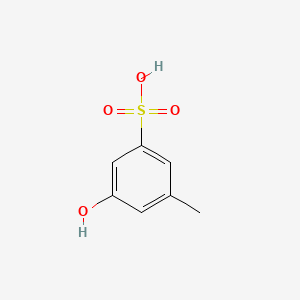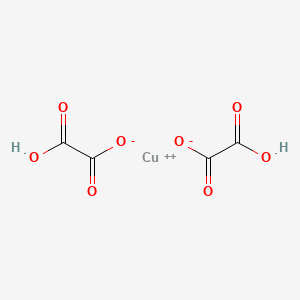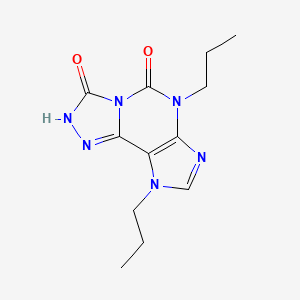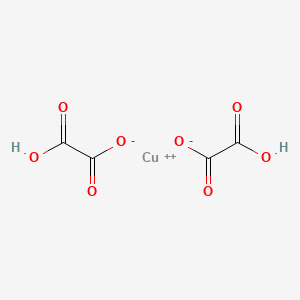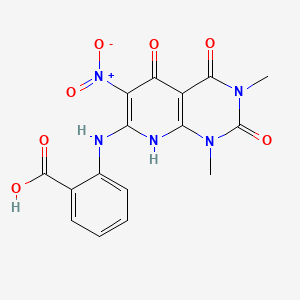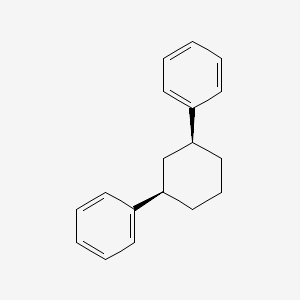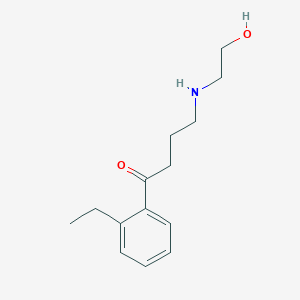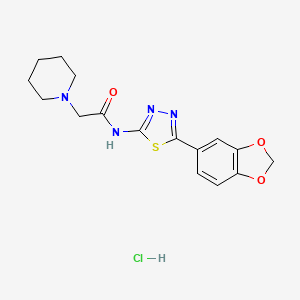
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, a chloro group, and a methylsulfamoyl group attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.
Attachment of the Pyrrolidine Ring to the Benzamide Core: The pyrrolidine ring is then attached to the benzamide core through a nucleophilic substitution reaction.
Introduction of the Methoxy and Chloro Groups: The methoxy and chloro groups are introduced through electrophilic aromatic substitution reactions.
Addition of the Methylsulfamoyl Group: The methylsulfamoyl group is added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to a cascade of intracellular events.
Inhibiting Enzymes: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Signal Transduction Pathways: Affecting signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide can be compared with similar compounds such as:
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfamoyl)benzamide: Similar structure but lacks the chloro group.
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-(sulfamoyl)benzamide: Similar structure but lacks the methyl group on the sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90763-32-9 |
|---|---|
Molekularformel |
C16H25ClN4O4S |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoylamino)benzamide |
InChI |
InChI=1S/C16H25ClN4O4S/c1-4-21-7-5-6-11(21)10-19-16(22)12-8-14(20-26(23,24)18-2)13(17)9-15(12)25-3/h8-9,11,18,20H,4-7,10H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
CKDUSCMRQBOGHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)NS(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


